molecular formula C15H18F2N4O3 B5379606 N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Numéro de catalogue B5379606
Poids moléculaire: 340.32 g/mol
Clé InChI: ARBGHUJNRUXTIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DFG-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. DFG-10 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

DFG-10 exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activity. This results in the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, DFG-10 has also been shown to have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that DFG-10 can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of DFG-10 is its specificity for EGFR, which makes it a promising candidate for targeted therapies. However, its potential limitations include its low solubility and stability, which may affect its pharmacokinetics and bioavailability.

Orientations Futures

Future research on DFG-10 could focus on improving its pharmacokinetic properties and exploring its potential applications in other diseases. Additionally, studies could investigate the combination of DFG-10 with other therapies to enhance its efficacy and reduce the risk of drug resistance.
Conclusion
Overall, DFG-10 is a promising compound that has shown potential in preclinical studies for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of DFG-10 involves a multi-step process that includes the reaction of 2,3-difluorobenzaldehyde with piperazine, followed by acylation with glycine and acetic anhydride. The final product is obtained by coupling the intermediate with N~2~-acetyl-N~2~-benzoylhydrazine.

Applications De Recherche Scientifique

DFG-10 has been extensively studied for its potential use in the treatment of cancer, particularly in targeting the epidermal growth factor receptor (EGFR) pathway. Preclinical studies have shown that DFG-10 inhibits the activity of EGFR and its downstream signaling pathways, leading to the induction of apoptosis in cancer cells.

Propriétés

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O3/c16-10-3-1-2-9(14(10)17)8-21-5-4-19-15(24)11(21)6-13(23)20-7-12(18)22/h1-3,11H,4-8H2,(H2,18,22)(H,19,24)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGHUJNRUXTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.